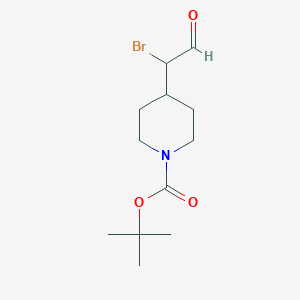

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate

描述

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 1-bromo-2-oxoethyl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic procedures, while the bromo-oxoethyl moiety serves as a reactive handle for further functionalization, such as nucleophilic substitutions or ketone-mediated reactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules targeting enzymes or receptors .

属性

IUPAC Name |

tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMBPKBSSGOIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619985 | |

| Record name | tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301221-63-6 | |

| Record name | tert-Butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromo-oxoethyl Group: The bromo-oxoethyl group is introduced via a bromination reaction, where a suitable precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromo-oxoethyl group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo-oxoethyl group to a hydroxyl group or other reduced forms.

Substitution: The bromine atom in the bromo-oxoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Scientific Research Applications

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate has several notable applications:

Medicinal Chemistry

- Intermediate in Drug Synthesis : The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its structural characteristics facilitate the development of bioactive compounds with potential therapeutic effects .

Organic Synthesis

- Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex molecules, including natural product analogs and other bioactive compounds. The bromo group can be substituted with various nucleophiles, enhancing the compound's utility in synthetic pathways .

Biological Studies

- Enzyme Inhibition : Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways, which is crucial for developing treatments for diseases such as cancer and neurological disorders .

- Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors, with modifications to the bromo-oxoethyl group enhancing selectivity and reducing potential side effects in therapeutic applications.

Industrial Applications

- Agrochemicals and Specialty Chemicals : Beyond medicinal uses, this compound finds applications in developing agrochemicals and other specialty chemicals due to its reactive functional groups.

Case Studies and Research Findings

Several studies have documented the biological implications and synthetic pathways associated with this compound:

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit enzymes critical for metabolic processes. For instance, studies focusing on neuropharmacology have shown promising results in altering physiological responses through enzyme modulation.

Synthetic Pathway Optimization

The synthesis often involves nucleophilic displacement reactions yielding high purity and yield rates. For example, reactions involving tert-butyl bromoacetate with piperidine derivatives have been optimized to produce this compound effectively, maintaining desired biological activities .

作用机制

The mechanism of action of tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromo-oxoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate are best understood through comparison with analogous piperidine derivatives. Key similarities and differences are outlined below:

Structural Features

- Common Backbone : All analogs share the Boc-protected piperidine core, which ensures synthetic versatility and stability.

- Substituent Diversity : The 4-position substituent varies significantly, influencing reactivity and application (Table 1).

Table 1: Comparison of Structural and Functional Attributes

生物活性

Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound classified under piperidine derivatives. It features a tert-butyl ester group, a piperidine ring, and a bromo-oxoethyl substituent, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities, particularly in the context of enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromo-oxoethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity. The piperidine ring enhances structural stability and increases binding affinity to target molecules .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical agents aimed at treating neurological disorders. Its role in drug development is significant, as it can be transformed into various bioactive compounds that exhibit therapeutic effects. For instance, it has been utilized in studies focusing on enzyme inhibition related to neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Enzyme Inhibition : Research indicates that this compound can effectively inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses, which are crucial for developing treatments for diseases like cancer and neurological disorders .

- Receptor Binding : The compound has been evaluated for its binding affinity to various receptors. Studies suggest that modifications to the bromo-oxoethyl group can enhance receptor selectivity, which is vital for minimizing side effects in therapeutic applications .

- Synthetic Pathways : The synthesis of this compound often involves nucleophilic displacement reactions that yield high purity and yield rates. For example, reactions involving tert-butyl bromoacetate and piperidine derivatives have shown promising results in producing this compound with desired biological activities .

Data Table: Biological Activity Summary

常见问题

Q. What are the established synthetic methodologies for preparing Tert-butyl 4-(1-bromo-2-oxoethyl)piperidine-1-carboxylate, and what reaction conditions influence yield?

Methodological Answer: Synthesis typically involves introducing the bromo-oxoethyl group to the piperidine core. Key steps include:

- Oxidation : Use Dess-Martin Periodinane (DMP) in dichloromethane (DCM) to oxidize alcohol intermediates to ketones, achieving high yields (~96%) under mild conditions .

- Bromination : Employ brominating agents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with catalytic H2O2 to selectively brominate the α-position of the ketone.

- Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc-protection using di-tert-butyl dicarbonate (Boc2O) and a base (e.g., DMAP) to stabilize the piperidine nitrogen during subsequent reactions .

Q. Critical Parameters :

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify peaks for the tert-butyl group (δ ~1.4 ppm, singlet), piperidine protons (δ ~3.0–3.5 ppm, multiplet), and the bromo-oxoethyl moiety (δ ~4.2 ppm for CH2Br, δ ~2.8 ppm for carbonyl-adjacent CH2) .

- ¹³C NMR : Confirm the carbonyl (δ ~200 ppm) and tert-butyl carbamate (δ ~80 ppm for quaternary C, δ ~28 ppm for CH3) .

- Infrared Spectroscopy (IR) : Detect the carbonyl stretch (~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹).

- X-ray Crystallography : Use SHELXL or SHELXD for structure refinement. High-resolution data (R-factor < 0.05) ensures accurate bond-length and angle measurements, particularly for the bromo-oxoethyl group .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Intermediate for Drug Candidates : The bromo-oxoethyl group serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions to introduce pharmacophores .

- Protecting Group Strategy : The tert-butyl carbamate protects the piperidine nitrogen during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) .

- Fragment-Based Screening : Used in crystallographic studies to map binding interactions with target proteins (e.g., kinases) due to its rigid piperidine core .

Advanced Research Questions

Q. What experimental challenges arise during the introduction of the bromo-oxoethyl moiety, and how can they be addressed?

Methodological Answer:

- Competing Side Reactions : Over-bromination or oxidation of the ketone may occur. Mitigation strategies:

- Use stoichiometric control (1.0–1.2 equiv NBS).

- Conduct reactions under inert atmosphere (N2/Ar) to prevent peroxide formation.

- Purification Difficulties : The polar bromo-oxoethyl group can lead to low Rf values. Optimize chromatography with gradient elution (5% → 30% EtOAc/hexane) and monitor via TLC with UV/iodine staining .

- Stability Issues : The compound may degrade under prolonged light exposure. Store in amber vials at –20°C with desiccants .

Q. How does the tert-butyl carbamate group affect the compound’s stability under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : The Boc group is labile in strong acids (e.g., HCl/dioxane or TFA), enabling selective deprotection without affecting the bromo-oxoethyl moiety. Kinetic studies show >90% deprotection in 2 hours with 20% TFA/DCM .

- Basic Conditions : The carbamate is stable under mild bases (e.g., NaHCO3) but hydrolyzes slowly in strong bases (e.g., NaOH/MeOH). Monitor pH during reactions to avoid unintended deprotection .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C, necessitating low-temperature storage .

Q. Are there contradictory reports in the literature regarding the reactivity of this compound, and how can such discrepancies be resolved?

Methodological Answer:

- Conflicting Data Example : Some studies report facile bromination at –20°C, while others require elevated temperatures.

- Resolution Strategies :

- Replicate Conditions : Compare results using identical reagents (e.g., NBS vs. Br2).

- Advanced Analytics : Use High-Resolution Mass Spectrometry (HRMS) to confirm product identity and quantify impurities .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict activation energies for bromination pathways, identifying optimal conditions .

- Collaborative Validation : Cross-institutional reproducibility studies reduce bias and confirm universal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。